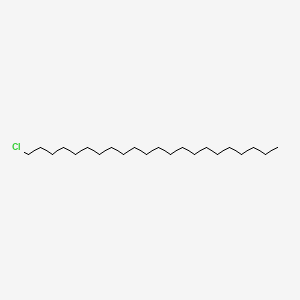

1-Chlorodocosane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chlorodocosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACXFSZVCDOBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195043 | |

| Record name | 1-Chlorodocosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42217-03-8 | |

| Record name | Behenyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42217-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorodocosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042217038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chlorodocosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorodocosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Chlorododecane

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-chlorododecane (CAS No. 112-52-7), also commonly known as lauryl chloride. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes critical data from authoritative sources. It covers molecular identification, key physical constants, solubility characteristics, and essential safety information. The properties are presented in a manner that facilitates quick reference and provides context for experimental design and application.

Chemical Identity and Molecular Structure

1-Chlorododecane is a long-chain halogenated alkane.[1] Its identity is established by several key identifiers:

-

IUPAC Name: 1-chlorododecane[2]

-

Common Synonyms: Lauryl chloride, n-Dodecyl chloride[2][3][4]

-

Canonical SMILES: CCCCCCCCCCCCCl[2]

-

InChIKey: YAYNEUUHHLGGAH-UHFFFAOYSA-N[2]

The molecular structure consists of a twelve-carbon aliphatic chain (dodecyl group) with a single chlorine atom at the terminal position. This structure imparts a nonpolar character, which dictates many of its physical properties.

Caption: 2D representation of the 1-chlorododecane molecule.

Core Physical and Chemical Properties

The physical state and behavior of 1-chlorododecane under various conditions are critical for its handling, application, and purification. It is generally described as a clear, colorless to light yellow oily liquid.[1][2][9]

Summary of Physical Constants

The following table summarizes the key quantitative physical properties of 1-chlorododecane. These values are essential for predicting its behavior in various experimental setups, from reaction engineering to separation processes.

| Property | Value | Conditions |

| Melting Point | -9.3 °C | N/A |

| Boiling Point | 260 °C | at 760 mmHg |

| Density | 0.867 g/mL | at 20 °C |

| Refractive Index | 1.443 | at 20 °C, nD |

| Flash Point | 130 - 132 °C | Closed Cup |

| Vapor Pressure | ~0.8 Pa | at 25 °C |

| Water Solubility | ~0.0068 g/L | at 20 °C |

| LogP (Octanol/Water) | 6.49 | at 25 °C |

Citations for data in this table are provided in the detailed sections below.

Detailed Property Analysis

-

Thermal Properties

-

Melting Point: 1-Chlorododecane transitions from a solid to a liquid at approximately -9.3 °C.[5][6][7][10] This low melting point means it remains in a liquid state under standard laboratory conditions.

-

Boiling Point: At atmospheric pressure (760 mmHg), it boils at 260 °C.[5][6] This high boiling point is indicative of significant van der Waals forces due to its long alkyl chain and suggests that vacuum distillation is a suitable method for purification to avoid thermal decomposition.

-

-

Density and Refractive Index

-

Density: The density is consistently reported as 0.867 g/mL at 20 °C.[1][6][7][10] Being less dense than water, it will form the upper layer in an immiscible mixture.[2]

-

Refractive Index: A value of approximately 1.443 at 20 °C for the sodium D-line is a useful parameter for rapid purity assessment during synthesis and quality control.[1][7][10]

-

-

Solubility Profile

-

Aqueous Solubility: 1-Chlorododecane is practically insoluble in water, with a measured solubility of about 0.0068 g/L at 20 °C.[6][7] This is expected given its long, nonpolar hydrocarbon chain.

-

Organic Solubility: It is soluble in many common organic solvents, including ethanol, benzene, acetone, and methanol.[6][11][12] This property is leveraged in its use as a reactant and intermediate in organic synthesis.[1]

-

-

Other Key Properties

-

Vapor Pressure: The vapor pressure is low, reported as approximately 0.8 Pa (or 0.006 mmHg) at 25 °C.[11] This indicates low volatility at room temperature, which is a key consideration for handling and storage to minimize inhalation exposure.

-

Octanol-Water Partition Coefficient (LogP): The LogP value is high, approximately 6.49.[6][10][11] This confirms the compound's strong lipophilic (fat-loving) and hydrophobic (water-repelling) nature, suggesting a high potential for bioaccumulation.[9]

-

Spectroscopic Data for Characterization

Spectroscopic analysis is fundamental for confirming the structure and purity of 1-chlorododecane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide definitive structural confirmation. The ¹H NMR spectrum would characteristically show a triplet around 3.5 ppm for the two protons on the carbon adjacent to the chlorine atom (–CH₂Cl), a complex multiplet for the internal methylene groups, and a triplet around 0.9 ppm for the terminal methyl group.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. Key absorptions for 1-chlorododecane include strong C-H stretching bands just below 3000 cm⁻¹ and a characteristic C-Cl stretching band in the fingerprint region, typically between 600-800 cm⁻¹.[14]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of 1-chlorododecane shows a molecular ion peak and characteristic isotopic patterns for chlorine, aiding in its identification.[15]

Safety, Handling, and Reactivity

From a safety perspective, 1-chlorododecane must be handled with appropriate precautions.

-

Flash Point: The flash point, the lowest temperature at which vapors can ignite, is reported to be between 130 °C and 132 °C.[6][7] This classifies it as a combustible liquid.[3]

-

Hazards and Toxicity: It is known to cause serious eye irritation.[11] It is also suspected of causing cancer and may lead to drowsiness or dizziness upon inhalation.[11] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, necessitating careful disposal to prevent environmental release.[6][11]

-

Handling and Storage: Safe handling requires use in a well-ventilated area while wearing appropriate personal protective equipment (gloves, eye protection).[11][16][17] It should be stored in a cool, dry, and well-ventilated location below 30°C, away from sources of ignition.[3][6][10]

-

Chemical Reactivity: 1-Chlorododecane is incompatible with strong oxidizing and reducing agents.[2][12] It may also react with amines, nitrides, alkali metals, and epoxides.[2][3][12]

Experimental Protocols: Purity Determination via Refractive Index

The refractive index is a rapid and non-destructive method to assess the purity of liquid samples like 1-chlorododecane.

Objective: To verify the purity of a 1-chlorododecane sample against a reference standard.

Methodology:

-

Calibration: Calibrate the refractometer (e.g., an Abbe refractometer) using a standard of known refractive index, such as distilled water.

-

Temperature Control: Ensure the refractometer's prism is maintained at a constant temperature, typically 20.0 ± 0.1 °C, using a circulating water bath.

-

Sample Application: Place a few drops of the 1-chlorododecane sample onto the clean, dry prism surface.

-

Measurement: Close the prism and allow the sample to thermally equilibrate for 1-2 minutes.

-

Reading: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs and record the refractive index reading.

-

Comparison: Compare the measured value to the literature value (approx. 1.443 at 20 °C).[7][10] Deviations may indicate the presence of impurities.

Caption: Workflow for purity assessment using refractometry.

References

-

1-Chlorododecane | C12H25Cl | CID 8192 - PubChem . Source: National Institutes of Health. [Link]

-

1-chlorododecane - 112-52-7, C12H25Cl, density, melting point, boiling point, structural formula, synthesis . Source: ChemSrc. [Link]

-

1-Chlorododecane - ChemBK . Source: ChemBK. [Link]

-

1-Chlorododecane CAS 112-52-7 . Source: BOSS CHEMICAL. [Link]

-

1-Chlorododecane CAS 112-52-7 . Source: Unilong Industry. [Link]

-

1-Chlorodecane | Properties, Uses, Safety, Suppliers & SDS . Source: Alchemist-chem. [Link]

-

SCREENING-LEVEL HAZARD CHARACTERIZATION TEST RULE CHEMICAL NAME Dodecane, 1-chloro- CASRN 112-52-7 . Source: U.S. Environmental Protection Agency. [Link]

-

1-Chlorododecane MSDS/SDS | Supplier & Distributor . Source: Histry Chem. [Link]

-

CAS No.112-52-7,1-Chlorododecane Suppliers . Source: LookChem. [Link]

-

Chemical Properties of Dodecane, 1-chloro- (CAS 112-52-7) . Source: Cheméo. [Link]

-

Dodecane, 1-chloro- . Source: NIST WebBook. [Link]

-

Dodecane, 1-chloro- - Optional[MS (GC)] - Spectrum . Source: SpectraBase. [Link]

-

Dodecane, 1-chloro- Gas Chromatography . Source: NIST WebBook. [Link]

-

Dodecane, 1-chloro- Mass Spectrum . Source: NIST WebBook. [Link]

-

Dodecane, 1-chloro- IR Spectrum . Source: NIST WebBook. [Link]

Sources

- 1. 1-Chlorododecane CAS 112-52-7 - Chemical Supplier Unilong [unilongindustry.com]

- 2. 1-Chlorododecane | C12H25Cl | CID 8192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Dodecane, 1-chloro- [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chembk.com [chembk.com]

- 7. 1-Chlorododecane CAS 112-52-7 - Buy 1-Chlorododecane, CAS 112-52-7, C12H25Cl Product on BOSS CHEMICAL [bosschemical.com]

- 8. Dodecane, 1-chloro- [webbook.nist.gov]

- 9. chemview.epa.gov [chemview.epa.gov]

- 10. 1-Chlorododecane CAS#: 112-52-7 [m.chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 1-Chlorododecane | 112-52-7 [chemicalbook.com]

- 13. 1-Chlorododecane(112-52-7) 1H NMR [m.chemicalbook.com]

- 14. Dodecane, 1-chloro- [webbook.nist.gov]

- 15. Dodecane, 1-chloro- [webbook.nist.gov]

- 16. 1-Chlorododecane MSDS/SDS | Supplier & Distributor [histry-chem.com]

- 17. 1-Chlorododecane - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 1-Chlorododecane: Synthesis, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of 1-chlorododecane, a pivotal long-chain alkyl halide in modern organic synthesis and materials science. Designed for researchers, chemists, and professionals in drug development, this document delves into its core properties, synthesis protocols, reactivity, and key applications, grounding all claims in authoritative scientific data.

Core Identification and Physicochemical Properties

1-Chlorododecane, also widely known as lauryl chloride or dodecyl chloride, is a colorless oily liquid that serves as a fundamental building block in numerous chemical processes.[1][2] Its identity is defined by the following key descriptors:

| Identifier | Value | Source |

| CAS Number | 112-52-7 | [3] |

| Molecular Formula | C₁₂H₂₅Cl | [1][3] |

| IUPAC Name | 1-chlorododecane | [2][4] |

| Molecular Weight | 204.78 g/mol | [3] |

| Synonyms | Dodecyl chloride, Lauryl chloride, n-Dodecyl chloride | [1][2][3] |

The molecule's utility is largely dictated by its physical properties, which are summarized below. The long dodecyl chain imparts significant hydrophobicity, while the terminal chlorine atom provides a reactive site for nucleophilic substitution.[4]

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [1][5][6] |

| Boiling Point | 260 °C (500 °F) at 760 mmHg | [2][6][7] |

| Melting Point | -9.3 °C (15.3 °F) | [2][6][7] |

| Density | 0.867 - 0.8687 g/mL at 20-20.5 °C | [2][6] |

| Flash Point | 130 °C (266 °F) | [6][8] |

| Solubility in Water | <0.007 g/L (practically insoluble) | [1][7] |

| Solubility in Solvents | Soluble in ethanol and benzene | [1][6] |

| Refractive Index (n20/D) | 1.443 | [6][8] |

Synthesis of 1-Chlorododecane: A Validated Protocol

The most common and industrially scalable method for synthesizing 1-chlorododecane is through the chlorination of its corresponding alcohol, 1-dodecanol (lauryl alcohol), using thionyl chloride (SOCl₂).[1][4][9] This reaction is favored for its efficiency and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[4]

Causality in Experimental Design

The choice of thionyl chloride is strategic. It provides a clean reaction pathway, avoiding the aqueous workups that would be necessary with other chlorinating agents like HCl, which can lead to competing elimination reactions or require more stringent conditions. A slight molar excess of thionyl chloride (e.g., 1.3 to 1.5 equivalents) is typically used to ensure the complete conversion of the alcohol.[4] The reflux step provides the necessary activation energy to drive the reaction to completion, while the subsequent distillation effectively separates the product from unreacted starting material and non-volatile impurities.[4][9]

Detailed Experimental Protocol

The following protocol outlines a laboratory-scale synthesis of 1-chlorododecane.

Materials:

-

1-Dodecanol (lauryl alcohol)

-

Thionyl chloride (SOCl₂)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

-

Round-bottomed flask, reflux condenser, dropping funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a 500 mL round-bottomed flask with a reflux condenser and a dropping funnel. Charge the flask with 109.5 mL (179 g) of freshly distilled thionyl chloride.[9]

-

Addition of Alcohol: Slowly add 46.5 g of 1-dodecanol from the dropping funnel over a period of 2 hours. The reaction is exothermic, and slow addition is crucial to maintain control.[9]

-

Reflux: Once the addition is complete, heat the mixture to reflux (approximately 60-70 °C) and maintain for 4-6 hours.[4][9] During this phase, SO₂ and HCl gas will evolve and should be vented safely or passed through an alkaline scrubber.

-

Purification - Initial Distillation: After reflux, allow the mixture to cool to room temperature. Rearrange the apparatus for distillation. Distill the mixture to remove the excess thionyl chloride, which will pass over below 80 °C.[9]

-

Purification - Product Distillation: Continue the distillation. The crude 1-chlorododecane will distill at approximately 252-257 °C.[9] For higher purity, perform this step under reduced pressure (e.g., 116.5 °C at 5 mmHg).[9]

-

Washing: Transfer the distilled product to a separatory funnel. Wash successively with water, 10% sodium carbonate solution (to neutralize any remaining acidic impurities), and finally twice more with water.[9]

-

Drying and Final Filtration: Dry the washed organic layer over anhydrous calcium chloride or magnesium sulfate. Filter to remove the drying agent. The result is purified 1-chlorododecane.

Caption: Workflow for the synthesis and purification of 1-chlorododecane.

Reactivity and Mechanism of Action

1-Chlorododecane's primary function in synthesis is as an alkylating agent.[1][4] The covalent bond between the terminal carbon and the chlorine atom is polarized, making the carbon electrophilic. The chlorine atom serves as an effective leaving group in nucleophilic substitution reactions, typically following an Sₙ2 mechanism.[4] This reactivity allows for the covalent attachment of the twelve-carbon dodecyl chain to a wide variety of nucleophiles, including amines, thiols, and alkoxides.[4] This fundamental reaction is the cornerstone of its use in producing surfactants and other functionalized molecules.

Key Applications in Science and Industry

The versatility of 1-chlorododecane makes it an indispensable intermediate in several high-value sectors.[4][10]

-

Surfactant Manufacturing: This is a primary application. 1-Chlorododecane is a precursor for producing cationic surfactants, such as quaternary ammonium compounds ("quats").[1][9][10] These molecules, featuring a hydrophilic cationic head and a long hydrophobic tail (the dodecyl chain), are essential as detergents, emulsifiers, and antimicrobial agents in personal care and industrial cleaning products.[10][11]

-

Pharmaceutical and Agrochemical Synthesis: It serves as an alkylating agent to introduce the lipophilic dodecyl group into active pharmaceutical ingredients (APIs) or pesticide molecules.[1][10][12] This modification can enhance membrane permeability, alter solubility, or tune the biological activity of the final product.

-

Plasticizers and Lubricant Additives: The compound is a key intermediate in the production of plasticizers, which are additives that increase the flexibility and durability of polymers.[8][11] It is also used to synthesize lubricant additives that improve the performance of machinery.[10]

-

Materials Science: Researchers use 1-chlorododecane to modify surfaces, creating self-assembled monolayers (SAMs) that can alter the hydrophobicity and other properties of a material.[4] It is also used in polymer chemistry to create alkyl-functionalized polymers.[4]

Caption: Major application pathways for 1-chlorododecane as a chemical intermediate.

Safety, Handling, and Storage

Proper handling of 1-chlorododecane is critical to ensure laboratory safety and environmental protection. It is classified as a skin irritant and is very toxic to aquatic life with long-lasting effects.[13]

| Hazard Class | GHS Classification | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity | H336: May cause drowsiness or dizziness | |

| Carcinogenicity | H351: Suspected of causing cancer | |

| Aquatic Hazard (Acute) | H400: Very toxic to aquatic life | |

| Aquatic Hazard (Chronic) | H410: Very toxic to aquatic life with long lasting effects |

Safe Handling and Storage:

-

Handling: Use only in well-ventilated areas, preferably within a chemical fume hood, to avoid inhaling vapors.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15] Avoid direct contact with skin and eyes.[14]

-

Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[7][14] Keep containers tightly closed.[14] Store below +30°C.[1][7]

-

Incompatibilities: The compound may be incompatible with strong oxidizing and reducing agents, many amines, nitrides, alkali metals, and epoxides.[1][2]

Conclusion

1-Chlorododecane is a workhorse of the chemical industry, valued for its role as a versatile long-chain alkylating agent. Its straightforward synthesis from 1-dodecanol and its predictable reactivity make it an essential precursor for a vast range of commercial products, from common household detergents to specialized pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and handling protocols is paramount for any researcher or scientist aiming to leverage this important chemical intermediate.

References

-

CAS No : 112-52-7 | Product Name : 1-Chlorododecane . Pharmaffiliates. [Link]

-

Dodecane, 1-chloro- . NIST WebBook, SRD 69. [Link]

-

1-Chlorododecane . ChemBK. [Link]

-

1-Chlorododecane CAS 112-52-7 . BOSS CHEMICAL. [Link]

-

1-Chlorododecane MSDS/SDS | Supplier & Distributor . Histry Chem. [Link]

-

1-Chlorododecane | C12H25Cl | CID 8192 . PubChem - NIH. [Link]

-

1-Chlorododecane: Properties, Applications, and Synthesis of a Versatile Organic Intermediate . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Dodecane, 1-chloro- (IR Spectrum) . NIST WebBook. [Link]

-

Dodecane, 1-chloro- (IR Spectrum Details) . NIST WebBook. [Link]

-

1-Chlorododecane: A Key Intermediate in Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Essential Role of 1-Chlorododecane in Modern Chemical Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 1-Chlorododecane | C12H25Cl | CID 8192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dodecane, 1-chloro- [webbook.nist.gov]

- 4. 1-Chlorododecane | Alkylating Reagent | RUO [benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chembk.com [chembk.com]

- 7. 1-Chlorododecane CAS 112-52-7 - Buy 1-Chlorododecane, CAS 112-52-7, C12H25Cl Product on BOSS CHEMICAL [bosschemical.com]

- 8. 1-Chlorododecane CAS No. 112-52-7 | Reformchem [reformchem.com]

- 9. What is 1-chlorododecane?_Chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. 1-Chlorododecane MSDS/SDS | Supplier & Distributor [histry-chem.com]

- 15. chemicalbook.com [chemicalbook.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 1-Chlorododecane

Foreword for the Modern Researcher

In the intricate world of chemical synthesis, drug development, and materials science, the choice of solvent is a critical parameter that can dictate the success or failure of an endeavor. 1-Chlorododecane (also known as lauryl chloride), with its long alkyl chain and reactive chloro group, is a versatile building block in numerous applications, from the synthesis of surfactants and quaternary ammonium compounds to its use as an alkylating agent in the pharmaceutical industry.[1] Understanding its behavior in different solvent environments is paramount for optimizing reaction kinetics, purification processes, and formulation stability.

This in-depth technical guide provides a comprehensive overview of the solubility of 1-chlorododecane in organic solvents. Recognizing the scarcity of publicly available quantitative data, this whitepaper focuses on delivering a robust theoretical framework, qualitative solubility profiles, and a detailed, field-proven experimental protocol to empower researchers and drug development professionals to determine precise solubility values for their specific applications.

The Molecular Architecture of 1-Chlorododecane: A Prelude to its Solubility

1-Chlorododecane (C₁₂H₂₅Cl) is a monochlorinated long-chain alkane. Its molecular structure is the primary determinant of its solubility characteristics. The molecule can be conceptually divided into two distinct regions:

-

The Hydrophobic Tail: The twelve-carbon alkyl chain (dodecyl group) is nonpolar and dominates the molecule's character. This long hydrocarbon tail is responsible for strong van der Waals forces (London dispersion forces) and dictates its affinity for nonpolar environments.

-

The Polar Head: The carbon-chlorine (C-Cl) bond introduces a degree of polarity to the molecule due to the difference in electronegativity between carbon and chlorine. This creates a small dipole moment, allowing for weak dipole-dipole interactions.

The interplay between the dominant nonpolar chain and the weakly polar head governs the "like dissolves like" principle for 1-chlorododecane.

Theoretical Underpinnings of Solubility: A Thermodynamic Perspective

The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix). For dissolution to be spontaneous, ΔG_mix must be negative. The Gibbs free energy of mixing is defined by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

where:

-

ΔH_mix is the enthalpy of mixing.

-

T is the absolute temperature.

-

ΔS_mix is the entropy of mixing.

Entropy of Mixing (ΔS_mix): The entropy of mixing is generally positive, as the random mixing of two components increases the disorder of the system. This term favors dissolution.

Enthalpy of Mixing (ΔH_mix): The enthalpy of mixing is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

-

Breaking Solute-Solute and Solvent-Solvent Interactions: Energy is required to overcome the intermolecular forces holding the solute molecules together and the solvent molecules together. This is an endothermic process (positive ΔH).

-

Forming Solute-Solvent Interactions: Energy is released when new intermolecular forces are established between the solute and solvent molecules. This is an exothermic process (negative ΔH).

For 1-chlorododecane, the dominant intermolecular forces are London dispersion forces due to its long alkyl chain. The C-Cl bond contributes weak dipole-dipole interactions. Therefore, its solubility in various organic solvents can be predicted by comparing the types and strengths of intermolecular forces.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The intermolecular forces in both 1-chlorododecane and nonpolar solvents are primarily London dispersion forces. The energy required to break the existing interactions is comparable to the energy released when new interactions are formed. Thus, ΔH_mix is close to zero, and the positive ΔS_mix drives spontaneous dissolution.

-

In Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether): These solvents have dipole moments. 1-Chlorododecane can engage in dipole-dipole interactions with these solvents, in addition to London dispersion forces. The energy balance is often favorable for dissolution.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by strong hydrogen bonding. To dissolve 1-chlorododecane, these strong hydrogen bonds must be broken, which requires a significant amount of energy. The new interactions formed between the weakly polar 1-chlorododecane and the polar protic solvent are not strong enough to compensate for the energy required to disrupt the solvent's hydrogen-bonding network. This results in a positive ΔH_mix and, consequently, lower solubility.

-

In Water: Water is a highly polar protic solvent with a strong hydrogen-bonding network. The energy cost to break these hydrogen bonds is very high, and the interactions between water and the largely nonpolar 1-chlorododecane are weak. This leads to a highly positive ΔH_mix and very low solubility.[1]

Solubility Profile of 1-Chlorododecane

| Solvent | Solvent Type | Solubility Assessment | Citation(s) |

| Water | Highly Polar Protic | Insoluble (0.0068 g/L at 20°C) | [1] |

| Methanol | Polar Protic | Soluble | [2] |

| Ethanol | Polar Protic | Soluble | [1] |

| Acetone | Polar Aprotic | Soluble | [2] |

| Benzene | Nonpolar Aromatic | Soluble | [1] |

| Toluene | Nonpolar Aromatic | Expected to be Soluble/Miscible | - |

| Hexane | Nonpolar Aliphatic | Expected to be Soluble/Miscible | - |

| Diethyl Ether | Polar Aprotic | Expected to be Soluble/Miscible | - |

| Carbon Tetrachloride | Nonpolar | Miscible | - |

| Petroleum Ether | Nonpolar Mixture | Miscible | - |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Soluble | - |

Note: "Expected to be Soluble/Miscible" is based on the principle of "like dissolves like" and the known properties of 1-chlorododecane.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of comprehensive quantitative data, an experimental determination of solubility is often necessary. The following protocol describes a robust and reliable shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[3][4]

Principle

An excess amount of 1-chlorododecane is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the excess undissolved solute, and the concentration of 1-chlorododecane in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment

-

1-Chlorododecane (high purity)

-

Solvent of interest (analytical grade)

-

Glass vials with screw caps and PTFE-lined septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of 1-chlorododecane solubility.

Caption: Factors influencing the solubility of 1-chlorododecane.

Safety and Handling of 1-Chlorododecane

As with any chemical reagent, proper safety precautions must be observed when handling 1-chlorododecane.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [5]* Ventilation: Handle 1-chlorododecane in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. [2]* Incompatible Materials: 1-Chlorododecane may be incompatible with strong oxidizing and reducing agents, as well as some amines, nitrides, and alkali metals. [1]* Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep containers tightly closed. [2]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste. [1] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the manufacturer. [2][5]

Conclusion

1-Chlorododecane's solubility is a direct consequence of its molecular structure, with its long, nonpolar alkyl chain being the dominant feature. It exhibits high solubility in nonpolar and moderately polar aprotic organic solvents, and limited solubility in highly polar and protic solvents, particularly water. While quantitative solubility data in organic solvents is not widely published, this guide provides the theoretical foundation and a detailed experimental protocol for researchers to confidently determine these values. A thorough understanding of the principles outlined herein will enable scientists and drug development professionals to effectively utilize 1-chlorododecane in their research and development activities, leading to more robust and optimized chemical processes.

References

-

PubChem. 1-Chlorododecane. National Center for Biotechnology Information. [Link]

-

ChemView. (2012). SCREENING-LEVEL HAZARD CHARACTERIZATION: Dodecane, 1-chloro-. U.S. Environmental Protection Agency. [Link]

-

Cheméo. Chemical Properties of Dodecane, 1-chloro- (CAS 112-52-7). [Link]

-

Pharmaffiliates. 1-Chlorododecane. [Link]

-

ChemBK. 1-Chlorododecane. [Link]

-

PubChem. 1-Dodecanol. National Center for Biotechnology Information. [Link]

-

Janssen, D. B., et al. (1997). Thermodynamic analysis of halide binding to haloalkane dehalogenase suggests the occurrence of large conformational changes. Biochemistry, 36(38), 11523-11531. [Link]

- Timberlake, K. C. (2016). General, Organic, and Biological Chemistry: Structures of Life (5th ed.). Pearson.

-

Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Clark, J. (2023). an introduction to halogenoalkanes (haloalkanes). Chemguide. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. [Link]

-

Restek. Dodecanol: CAS # 112-53-8 Compound Information and Applications for GC and LC Analysis. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Link]

-

Wikipedia. (2024). Dodecanol. [Link]

-

SciELO. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

CK-12 Foundation. (2023). Physical Properties of Haloalkanes and Haloarenes. [Link]

-

Chemistry Steps. (2024). Solubility of Organic Compounds. [Link]

-

Wikipedia. (2024). Properties of water. [Link]

-

National Institutes of Health. (2015). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Ataman Kimya. DODECANOL. [Link]

-

World of chemistry - class 10, 11 and 12. (2017, September 20). 10.17| Solubility of haloalkanes| Class-12| |chemistry cbse |tricks|by Vani ma'am [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to 1-Chlorododecane: Safety, Handling, and Emergency Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency management of 1-chlorododecane (also known as lauryl chloride or dodecyl chloride). As a Senior Application Scientist, the goal is to move beyond mere procedural lists to a deeper understanding of the causality behind safety protocols, grounded in the physicochemical and toxicological properties of the compound. This document is designed to be a self-validating system of protocols, ensuring the highest standards of laboratory safety.

Compound Profile and Hazard Identification

1-Chlorododecane (C12H25Cl) is a colorless, oily liquid utilized as a chemical intermediate and solvent in various applications, including the synthesis of surfactants, pharmaceuticals, and organometallic compounds.[1][2][3] Its utility in research and development necessitates a thorough understanding of its hazard profile.

The primary hazards associated with 1-chlorododecane are categorized under the Globally Harmonized System (GHS) as follows:

-

Skin Irritation: May cause skin irritation upon contact.[4]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4][5]

It is imperative that all handling procedures are designed to mitigate these risks.

Physicochemical Properties: The "Why" Behind the Hazards

Understanding the physical and chemical properties of 1-chlorododecane is fundamental to appreciating its risks and handling requirements.

| Property | Value | Implication for Handling and Safety |

| Molecular Formula | C12H25Cl[6] | Long alkyl chain contributes to its oily nature and low water solubility. |

| Molecular Weight | 204.78 g/mol [4] | |

| Appearance | Clear, colorless, oily liquid[4][6] | Visual identification is straightforward, but spills can be slippery. |

| Boiling Point | ~260-263 °C[5][6] | Low volatility at room temperature reduces inhalation risk, but heating will increase vapor concentration. |

| Melting Point | -9.3 °C[5][6] | Will be liquid under standard laboratory conditions. |

| Flash Point | 130 °C[5][6] | Classified as a combustible liquid; requires precautions against ignition sources, especially when heated.[2][4] |

| Density | ~0.868 g/mL at 20-25 °C[4][6] | Less dense than water; in case of a spill into a water body, it will float, creating a surface hazard.[4] |

| Water Solubility | Low to insoluble (<1 mg/mL)[4][6] | Spills will not readily dilute with water. This insolubility contributes to its long-lasting effects in aquatic environments.[7] |

| Vapor Pressure | Low (e.g., <1 mmHg at 20°C)[4] | Inhalation hazard is minimal at ambient temperatures but increases with heating or aerosolization. |

Prudent Handling and Storage Protocols

The principle of "as low as reasonably achievable" (ALARA) for exposure should be the guiding philosophy when working with 1-chlorododecane.

Engineering Controls: The First Line of Defense

-

Ventilation: All work with 1-chlorododecane should be conducted in a well-ventilated area.[5] For procedures with the potential to generate aerosols or vapors (e.g., heating, sonicating), a chemical fume hood is mandatory. The causality here is to prevent the accumulation of potentially harmful vapors in the breathing zone of the researcher.

-

Closed Systems: For larger-scale reactions, the use of a closed system is recommended to minimize fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times.[5][8] It is crucial to dispose of contaminated gloves in accordance with laboratory procedures and to wash hands thoroughly after handling.[5]

-

Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a splash hazard, chemical safety goggles or a face shield should be worn.[5][7]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or in situations with a high risk of splashing, impervious protective clothing may be necessary.[7][9]

Safe Storage Practices

-

Container: Store in a tightly closed, properly labeled container.[5] Containers that have been opened must be resealed carefully and kept upright to prevent leakage.[5]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6] The storage area should be secured and accessible only to authorized personnel.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing and reducing agents, as well as strong bases.[2][7]

Emergency Procedures: A Systematic Approach

In the event of an emergency, a calm and systematic response is crucial.

First Aid Measures

The following diagram outlines the immediate first aid steps to be taken upon exposure to 1-chlorododecane.

Caption: First aid workflow for 1-chlorododecane exposure.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin thoroughly with soap and water.[9] Seek medical advice for persistent irritation.[9]

-

Eye Contact: Rinse cautiously with water for several minutes.[9] If present, remove contact lenses if it is easy to do so and continue rinsing.[9] Consult a physician if redness or pain persists.[9]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9] If breathing becomes difficult, seek medical attention.[9]

-

Ingestion: Rinse the mouth with water.[5] Do not induce vomiting.[4] Call a medical provider or poison control center for guidance.[4][9]

Accidental Release Measures

A spill of 1-chlorododecane must be managed promptly to prevent environmental contamination and personnel exposure.

Caption: Workflow for managing a 1-chlorododecane spill.

Experimental Protocol for Spill Cleanup:

-

Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[10] Ensure the area is well-ventilated, preferably within a chemical fume hood if the spill is contained there.

-

Don PPE: Before approaching the spill, don the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[5][9]

-

Contain the Spill: Prevent the spread of the liquid by containing it with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad.[10][11] Do not use combustible materials like sawdust.[12]

-

Collect and Dispose: Carefully collect the absorbent material and place it into a sealable, properly labeled container for hazardous waste.[1][10]

-

Decontaminate the Area: Clean the spill area with a detergent and water solution.[9][10]

-

Waste Disposal: Dispose of the sealed container of contaminated material as hazardous waste through your institution's Environmental Health and Safety (EHS) department.[10][13]

Firefighting Measures

1-Chlorododecane is a combustible liquid with a flash point of 130°C.[5][6]

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray to extinguish a fire.[5][9]

-

Unsuitable Extinguishing Media: Avoid using a high-pressure water stream as it can spread the burning liquid.[9]

-

Hazards from Combustion: When heated to decomposition, 1-chlorododecane can release toxic and corrosive gases such as hydrogen chloride and carbon monoxide.[5][9]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][9]

Toxicological Insights and Ecological Impact

-

Human Health: While acute oral toxicity is low, 1-chlorododecane is a skin irritant.[1][3] The most significant long-term concern is its classification as a suspected carcinogen.[4] In animal studies, repeated oral administration has led to effects on the liver, adrenal glands, and thymus.[1][3]

-

Ecological Impact: 1-Chlorododecane is classified as very toxic to aquatic life with long-lasting effects.[2][4] Its low water solubility and potential for bioaccumulation mean that even small releases into the environment must be avoided.[1][5] This underscores the critical importance of proper spill management and waste disposal.

Disposal Considerations

All waste containing 1-chlorododecane must be treated as hazardous waste.

-

Waste Segregation: Collect waste 1-chlorododecane in a dedicated, properly labeled, and sealed container.[10] It should be marked as "Hazardous Waste: Halogenated Organic Compounds."[10]

-

Avoid Mixing: Do not mix with other categories of chemical waste.[10]

-

Professional Disposal: The final disposal must be handled by a licensed and certified hazardous waste disposal company in accordance with local, state, and federal regulations.[10]

Conclusion

1-Chlorododecane is a valuable chemical intermediate for research and development. However, its potential hazards, including skin irritation, suspected carcinogenicity, and high aquatic toxicity, demand a rigorous and informed approach to safety. By understanding the causal links between its chemical properties and the necessary safety protocols, researchers can effectively mitigate risks, ensuring a safe laboratory environment for themselves and their colleagues, and protecting the wider environment.

References

- 1. chemview.epa.gov [chemview.epa.gov]

- 2. Page loading... [guidechem.com]

- 3. 1-Chlorododecane - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 1-Chlorododecane | C12H25Cl | CID 8192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Chlorododecane - Safety Data Sheet [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. 1-氯十二烷 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-Chlorododecane MSDS/SDS | Supplier & Distributor [histry-chem.com]

- 10. benchchem.com [benchchem.com]

- 11. ccny.cuny.edu [ccny.cuny.edu]

- 12. chemkleancorp.com [chemkleancorp.com]

- 13. fishersci.com [fishersci.com]

Dodecyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of dodecyl chloride, a versatile alkyl halide pivotal in numerous scientific and industrial applications. From its fundamental chemical identity to its role in complex organic synthesis, this document offers a comprehensive overview for researchers, scientists, and professionals in drug development. We will delve into its nomenclature, physicochemical properties, synthesis protocols, diverse applications, and critical safety considerations, underpinned by established scientific literature.

Chemical Identity: Nomenclature and Identification

Dodecyl chloride, systematically known as 1-chlorododecane, is a monochlorinated alkane with a 12-carbon chain. Understanding its various synonyms and trade names is crucial for effective literature review and sourcing.

Common Synonyms:

Trade Names:

Chemical Identifiers:

Physicochemical Properties

Dodecyl chloride is a clear, colorless to pale yellow oily liquid at room temperature.[1][2][7] Its physical and chemical characteristics are summarized in the table below, which are critical for its application in various synthetic procedures.

| Property | Value | Source(s) |

| Molecular Weight | 204.78 g/mol | [3][4] |

| Melting Point | -9.3 °C | [10][11] |

| Boiling Point | 260 °C at 760 mmHg | [4][10] |

| Density | 0.867 g/mL at 20 °C | [9][12] |

| Flash Point | 130 °C | [12] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene and ethanol. | [1][11][12] |

Synthesis of Dodecyl Chloride

The most prevalent laboratory and industrial synthesis of dodecyl chloride involves the chlorination of dodecanol (lauryl alcohol) using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[7][11][13][14] This reaction is favored for its efficiency and the production of gaseous byproducts (SO₂ and HCl) that can be easily removed from the reaction mixture.

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic substitution reaction, where the hydroxyl group of dodecanol is replaced by a chloride ion. The use of a base like pyridine is common to neutralize the hydrochloric acid generated during the reaction.[13][14]

Caption: Synthesis of quaternary ammonium surfactants from dodecyl chloride.

Pharmaceutical and Agrochemical Intermediate

In the pharmaceutical and agrochemical industries, dodecyl chloride serves as an alkylating agent to introduce the dodecyl moiety into more complex molecules. [6][7][10]This can modify the lipophilicity of active pharmaceutical ingredients (APIs), potentially affecting their absorption, distribution, metabolism, and excretion (ADME) properties. In agrochemicals, it is used in the synthesis of certain pesticides and herbicides. [6][7]

Rubber Industry

Dodecyl chloride also finds application as a scorch retardant in the rubber industry. [1][6]It helps to prevent the premature vulcanization of rubber during processing, ensuring the material can be molded into its final form before curing. [6]

Other Applications

Other notable applications include its use as a reagent in the chemical modification of polymers and as a precursor for lubricant additives. [10][15]

Safety and Handling

Dodecyl chloride is a combustible liquid and requires careful handling. [2]It is an irritant and may cause skin and eye irritation upon contact. [16] Key Safety Precautions:

-

Ventilation: Always handle in a well-ventilated area or a fume hood to avoid inhalation of vapors. [16]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. [17][18]* Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep containers tightly closed. [16][19]* Incompatible Materials: Avoid contact with strong oxidizing and reducing agents, as well as many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides. [2]* Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. [18] In case of exposure, it is crucial to seek medical attention. For eye contact, rinse cautiously with water for several minutes. [18]For skin contact, wash with plenty of soap and water. [18]

Conclusion

Dodecyl chloride is a fundamentally important chemical intermediate with a broad spectrum of applications, from the synthesis of everyday surfactants to its role in the development of pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher or professional working with this versatile compound.

References

-

Lauroyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

-

Exploring the Industrial Applications of Dodecyl Chloride: Beyond Surfactants. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

1-Chlorododecane: Properties, Applications, and Synthesis of a Versatile Organic Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Lauroyl chloride | C12H23ClO | CID 8166. (n.d.). PubChem. Retrieved from [Link]

-

The Crucial Role of Chlorododecane in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Exploring the Synthesis and Properties of Lauryl Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

1-Chlorododecane MSDS/SDS | Supplier & Distributor. (n.d.). Histry Chem. Retrieved from [Link]

- Process for synthesis of n-dodecyl trimethyl ammonium chloride. (1998). Google Patents.

- Synthesis process of dodecyl trimethyl ammonium chloride. (2000). Google Patents.

-

Dodecane, 1-chloro-. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

Chemical Properties of Dodecane, 1-chloro- (CAS 112-52-7). (n.d.). Cheméo. Retrieved from [Link]

-

1-Chlorododecane. (n.d.). ChemBK. Retrieved from [Link]

-

1-Chlorododecane | C12H25Cl | CID 8192. (n.d.). PubChem. Retrieved from [Link]

-

1-Chlorododecane. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

N-DODECYL CHLORIDE. (n.d.). ChemBK. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. LAURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Dodecane, 1-chloro- [webbook.nist.gov]

- 4. 1-Chlorododecane | C12H25Cl | CID 8192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Chlorododecane | 112-52-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Dodecane, 1-chloro- (CAS 112-52-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. chembk.com [chembk.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. chembk.com [chembk.com]

- 13. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 14. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. 1-Chlorododecane MSDS/SDS | Supplier & Distributor [histry-chem.com]

- 17. 1-Chlorododecane - Safety Data Sheet [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

chemical structure and IUPAC name of lauryl chloride

An In-Depth Technical Guide to Dodecanoyl Chloride (Lauryl Chloride)

Introduction

Dodecanoyl chloride, commonly known in the industry as lauryl chloride, is a pivotal chemical intermediate with the molecular formula CH₃(CH₂)₁₀COCl.[1] As the acyl chloride derivative of lauric acid, a saturated fatty acid with a 12-carbon backbone, it serves as a fundamental building block in a multitude of organic syntheses.[1][2] Its high reactivity makes it an essential reagent for introducing the lauroyl group into various molecules.[3] This guide provides a comprehensive overview of its chemical structure, systematic nomenclature, physicochemical properties, synthesis, and handling protocols, tailored for professionals in research and chemical development. The applications of dodecanoyl chloride are extensive, ranging from the production of surfactants and pharmaceuticals to its use as a precursor for polymerization initiators like dilauroyl peroxide.[1][3]

Chemical Structure and IUPAC Nomenclature

A precise understanding of a molecule's structure and its official name is foundational to its study and application. Dodecanoyl chloride's identity is defined by its specific arrangement of atoms and the internationally recognized naming convention.

Molecular Structure

Dodecanoyl chloride consists of a central carbonyl group (C=O) bonded to a chlorine atom on one side and an unbranched 11-carbon alkyl chain (an undecyl group) on the other. The entire 12-carbon acyl group is referred to as the "dodecanoyl" group. The presence of the electron-withdrawing chlorine atom bonded to the carbonyl carbon makes the molecule highly susceptible to nucleophilic acyl substitution, which is the basis of its utility in chemical synthesis.

Caption: Chemical structure of Dodecanoyl Chloride.

IUPAC Nomenclature and Synonyms

The systematic name for lauryl chloride, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is Dodecanoyl chloride .[4][5] This name is derived as follows:

-

"Dodecan-" : This prefix indicates a saturated hydrocarbon chain containing 12 carbon atoms.

-

"-oyl chloride" : This suffix designates the functional group of an acyl chloride (-COCl).

While "Dodecanoyl chloride" is the formally correct term, it is widely known by several common names and synonyms, including:

Its unique identifier in the Chemical Abstracts Service is CAS Number 112-16-3 .[4][6]

Physicochemical Properties

The physical and chemical properties of dodecanoyl chloride dictate its behavior in reactions, its storage requirements, and its handling procedures. It is a colorless to pale yellow liquid at room temperature with a pungent odor.[7][8]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₃ClO | [4] |

| Molecular Weight | 218.76 g/mol | [4][6] |

| Appearance | Colorless to light yellow clear liquid | [7][8] |

| Melting Point | -17 °C to -12.99 °C | [6][7] |

| Boiling Point | 134-137 °C at 11-15 hPa | [7][9][10] |

| Density | 0.946 g/mL at 25 °C | [7][9][10] |

| Refractive Index | n20/D 1.445 | [10] |

| Flash Point | 140 °C (closed cup) | [7][10] |

| Solubility | Soluble in organic solvents like ethanol and methanol; reacts with water. | [7][8][9] |

Synthesis and Reactivity

Dodecanoyl chloride is not a naturally occurring compound and must be synthesized from its corresponding carboxylic acid, lauric acid. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon.

Laboratory-Scale Synthesis

A prevalent and reliable method for synthesizing dodecanoyl chloride is the reaction of lauric acid with thionyl chloride (SOCl₂).[11][12] This method is favored for its efficiency and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.

Experimental Protocol: Synthesis from Lauric Acid and Thionyl Chloride

-

Objective: To prepare dodecanoyl chloride via the acyl chlorination of lauric acid.

-

Materials:

-

Lauric acid (C₁₂H₂₄O₂)

-

Thionyl chloride (SOCl₂)

-

Reaction flask with a reflux condenser and a gas outlet/trap

-

Heating mantle

-

Distillation apparatus

-

-

Procedure:

-

Reaction Setup: In a chemical fume hood, charge a round-bottom flask with lauric acid.

-

Reagent Addition: Slowly add thionyl chloride dropwise to the lauric acid at room temperature. An excess of thionyl chloride is typically used to ensure complete conversion.

-

Heating and Reflux: Heat the reaction mixture to approximately 75-90 °C and allow it to reflux for 2-4 hours.[11] The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Purification: Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Final Distillation: The crude dodecanoyl chloride is then purified by fractional distillation under vacuum, collecting the fraction that boils around 146-150 °C at 2.13-2.27 kPa.[11] The yield is typically around 80%.[11]

-

-

Causality and Insights:

-

Thionyl chloride is an excellent chlorinating agent for this purpose because it converts the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic substitution by the chloride ion.

-

The reaction is performed under reflux to maintain a consistent reaction temperature and prevent the loss of volatile reagents.

-

Vacuum distillation is critical for purification because dodecanoyl chloride has a high boiling point at atmospheric pressure, and heating it to that temperature could cause decomposition.

-

An alternative industrial method involves the use of phosgene (COCl₂) as the chlorinating agent.[13]

Key Reactions

As a typical acyl chloride, dodecanoyl chloride undergoes a variety of nucleophilic acyl substitution reactions. It readily reacts with:

-

Water: Hydrolyzes to form lauric acid and hydrogen chloride. This is why it must be handled in a moisture-free environment.[8][14]

-

Alcohols: Reacts to form esters.

-

Amines: Reacts to form amides.

-

Bases: In the presence of a base, it can convert to laurone, a ketone.[1][12]

-

Sodium Azide: Reacts to give undecyl isocyanate through a Curtius rearrangement of the intermediate acyl azide.[1][12]

Handling, Storage, and Safety

Dodecanoyl chloride is a corrosive and hazardous chemical that requires careful handling.

-

Hazards: It causes severe skin burns and eye damage. Inhalation can lead to chemical burns of the respiratory tract, and ingestion may cause severe irritation of the digestive system.[15] It is a lachrymator, meaning it irritates the eyes and causes tears.[15] Contact with water liberates toxic hydrogen chloride gas.[16]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood.[15] Wear appropriate personal protective equipment, including chemical goggles, a face shield, protective gloves, and suitable clothing to prevent skin contact.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, alcohols, and amines.[9][16] It is often stored under a nitrogen blanket to prevent contact with atmospheric moisture.[15]

-

Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite or sand and place it in a suitable container for disposal.[15]

Conclusion

Dodecanoyl chloride is a highly versatile and reactive acyl chloride with a well-defined chemical structure and systematic nomenclature. Its value as a chemical intermediate is rooted in its ability to readily undergo nucleophilic acyl substitution, enabling the synthesis of a wide array of derivatives used across the pharmaceutical, agrochemical, and polymer industries.[3][12] A thorough understanding of its properties, synthetic routes, and safety protocols is essential for its effective and safe utilization in research and development.

References

- Wikipedia. Lauroyl chloride.

- Cole-Parmer.

- ChemicalBook.

- Thermo Fisher Scientific.

- Google Patents. Method for synthesizing lauroyl chloride through reaction of lauric acid and phosgene.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of Lauryl Chloride.

- PubChem. Lauroyl chloride | C12H23ClO | CID 8166.

- Rudong Lianfeng Chemical Co., Ltd. Lauroyl chloride synthesis method and density.

- CAS Common Chemistry. Dodecanoyl chloride.

- Fisher Scientific.

- Sigma-Aldrich.

- Chongqing Chemdad Co., Ltd. Lauroyl chloride.

- Solubility of Things. dodecanoyl chloride.

- ChemBK. Dodecanoyl chloride.

- Organic Syntheses. lauroyl chloride.

- Chemsrc. Dodecanoyl chloride | CAS#:112-16-3.

- Multichem Exports.

- PubChem. CID 134523804 | C24H46Cl2O2.

- Sigma-Aldrich. Lauroyl chloride.

- Chem-Impex. Lauroyl chloride.

- PubChem. Decanoyl chloride | C10H19ClO | CID 66982.

- National Institute of Standards and Technology. Dodecanoyl chloride - NIST WebBook.

- National Institute of Standards and Technology. Dodecanoyl chloride - NIST WebBook.

- National Institute of Standards and Technology. Dodecanoyl chloride - NIST WebBook.

- Tokyo Chemical Industry Co., Ltd. Lauroyl Chloride 112-16-3.

Sources

- 1. Lauroyl chloride - Wikipedia [en.wikipedia.org]

- 2. Dodecanoyl chloride [webbook.nist.gov]

- 3. Lauroyl chloride Exporter | Lauroyl chloride Exporting Company | Lauroyl chloride International Distributor [multichemexports.com]

- 4. Lauroyl chloride | C12H23ClO | CID 8166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CID 134523804 | C24H46Cl2O2 | CID 134523804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Lauroyl chloride - Safety Data Sheet [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chembk.com [chembk.com]

- 10. Lauroyl chloride Dodecanoyl chloride [sigmaaldrich.com]

- 11. Lauroyl chloride synthesis method and density-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]

- 12. Lauroyl chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. Method for synthesizing lauroyl chloride through reaction of lauric acid and phosgene - Eureka | Patsnap [eureka.patsnap.com]

- 14. Dodecanoyl chloride | CAS#:112-16-3 | Chemsrc [chemsrc.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. 5.imimg.com [5.imimg.com]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 1-Chlorododecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorododecane, also known as lauryl chloride or dodecyl chloride, is a long-chain alkyl halide with the chemical formula C₁₂H₂₅Cl. This colorless to pale yellow liquid is a versatile and critical intermediate in a wide array of chemical syntheses.[1][2] Its significance stems from the combination of a long, hydrophobic twelve-carbon chain and a reactive terminal chlorine atom. This unique structure makes it an essential building block in the production of surfactants, quaternary ammonium compounds, and as an alkylating agent in the pharmaceutical and agrochemical industries.[3][4] This guide provides a comprehensive exploration of the historical synthesis of 1-chlorododecane, its modern production methodologies, and its key applications, offering valuable insights for professionals in research and development.

Physicochemical Properties of 1-Chlorododecane

A thorough understanding of the physical and chemical properties of 1-chlorododecane is fundamental to its handling, application, and the design of synthetic routes.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₅Cl | [5] |

| Molar Mass | 204.78 g/mol | [5] |

| Appearance | Clear, colorless to pale yellow liquid | [2][6] |

| Boiling Point | 260 °C (500 °F) at 760 mmHg | [3][5] |

| Melting Point | -9.3 °C (15.3 °F) | [3][5] |

| Density | 0.867 g/mL at 20 °C | [4] |

| Solubility in Water | < 0.007 g/L at 20 °C | [6][7] |

| Flash Point | 130 °C (235 °F) | [5] |

| Refractive Index (n20/D) | 1.443 | [4] |

| Vapor Pressure | 143.9 mmHg at 68.2 °F | [5] |

| CAS Number | 112-52-7 | [6] |

The Historical Quest for Long-Chain Alkyl Halides: The Discovery and Early Synthesis of 1-Chlorododecane

The precise moment of the first synthesis of 1-chlorododecane is not definitively documented in a singular, seminal publication. However, its development is intrinsically linked to the broader advancements in organic chemistry in the early 20th century, a period marked by a burgeoning interest in the synthesis and reactivity of alkyl halides.

Early research into the preparation of alkyl chlorides laid the foundational groundwork. A significant contribution to this field was the work of James F. Norris and Hazel B. Taylor, who in 1924 published a paper in the Journal of the American Chemical Society titled "The Preparation of Alkyl Chlorides." While this paper does not specifically mention 1-chlorododecane, it details a systematic study of the reaction of various alcohols with hydrogen chloride, which was a common method at the time. This research provided valuable insights into the general principles of converting alcohols to their corresponding chlorides, which would have been applicable to longer-chain alcohols like dodecanol.

The rise of the petrochemical industry in the mid-20th century made long-chain alcohols, such as dodecanol (lauryl alcohol), more readily available.[2] This increased availability spurred further research into their conversion into more reactive intermediates like 1-chlorododecane, which was sought after for the burgeoning surfactant and specialty chemical industries.

The reaction of long-chain alcohols with thionyl chloride (SOCl₂) emerged as a more efficient and reliable method for producing alkyl chlorides with higher purity. This method, which is still widely used today, offered advantages over the use of hydrogen chloride, particularly for larger, less volatile alcohols.

Modern Synthetic Methodologies: The Chlorination of Dodecan-1-ol

The contemporary synthesis of 1-chlorododecane, both in laboratory and industrial settings, predominantly relies on the chlorination of dodecan-1-ol. The most common and efficient reagent for this transformation is thionyl chloride (SOCl₂).

The Thionyl Chloride Route: A Robust and High-Yielding Synthesis

The reaction of dodecan-1-ol with thionyl chloride is a classic nucleophilic substitution reaction that proceeds with high efficiency.

Reaction:

C₁₂H₂₅OH + SOCl₂ → C₁₂H₂₅Cl + SO₂ (g) + HCl (g)

Mechanism:

The reaction mechanism involves the initial formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion.

Figure 1: Simplified reaction pathway for the synthesis of 1-chlorododecane from dodecan-1-ol and thionyl chloride.

Experimental Protocol (Laboratory Scale):

A typical laboratory procedure for the synthesis of 1-chlorododecane using thionyl chloride is as follows:

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a dropping funnel. The apparatus is protected from atmospheric moisture using a drying tube.

-

Reagent Charging: Dodecan-1-ol is placed in the round-bottom flask.

-

Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the dodecan-1-ol with stirring. The reaction is often performed in an inert solvent, such as toluene, and may be cooled initially to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the reaction goes to completion.[8] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the excess thionyl chloride and solvent are removed by distillation. The crude 1-chlorododecane is then washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acidic byproducts. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate) and purified by vacuum distillation to yield pure 1-chlorododecane.[8]

Industrial Production of 1-Chlorododecane

On an industrial scale, the synthesis of 1-chlorododecane is optimized for cost-effectiveness, efficiency, and safety. While the fundamental chemistry remains the same as the laboratory synthesis, the process is adapted for large-scale production.

Continuous flow reactors are increasingly being employed for the synthesis of 1-chlorododecane.[9] This technology offers several advantages over traditional batch processing, including:

-

Enhanced Safety: Better control over reaction temperature and pressure, minimizing the risk of runaway reactions.

-

Improved Efficiency: Higher throughput and reduced reaction times.

-

Consistent Product Quality: Uniform reaction conditions lead to a more consistent product.

The industrial process also places a strong emphasis on the recycling of reagents and the treatment of waste streams, particularly the acidic off-gases (SO₂ and HCl), to minimize environmental impact.

Applications of 1-Chlorododecane: A Versatile Chemical Intermediate

The utility of 1-chlorododecane lies in its ability to introduce the dodecyl group into other molecules through nucleophilic substitution reactions.

Surfactant Synthesis

A primary application of 1-chlorododecane is in the synthesis of cationic surfactants, specifically quaternary ammonium compounds.[1][3] These surfactants are widely used in detergents, fabric softeners, and personal care products. The synthesis involves the reaction of 1-chlorododecane with a tertiary amine:

C₁₂H₂₅Cl + R₃N → [C₁₂H₂₅NR₃]⁺Cl⁻

Pharmaceutical and Agrochemical Synthesis

In the pharmaceutical and agrochemical industries, 1-chlorododecane serves as an alkylating agent to introduce the lipophilic dodecyl chain into active molecules.[3][10] This modification can enhance the biological activity of the compound by improving its ability to cross cell membranes.

Other Industrial Applications

1-Chlorododecane is also used in the synthesis of:

-

Plasticizers: To improve the flexibility and durability of plastics.[4]

-

Organometallic Compounds: As a precursor for various organometallic reagents.

-

Lubricant Additives: To enhance the performance of lubricants.[3]

Safety and Environmental Profile

1-Chlorododecane is classified as a skin irritant and is suspected of causing cancer.[5][11] It is also very toxic to aquatic life with long-lasting effects.[12] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

Environmentally, 1-chlorododecane is not expected to be persistent due to its ready biodegradability.[6] However, its high potential for bioaccumulation and toxicity to aquatic organisms necessitates careful handling and disposal to prevent environmental contamination.[6][13]

Conclusion

1-Chlorododecane, a seemingly simple long-chain alkyl halide, has a rich history intertwined with the evolution of organic synthesis. From its early, generalized preparative methods to the highly optimized industrial processes of today, its synthesis has been refined to meet the growing demands of various industries. As a key building block for a multitude of essential products, from everyday cleaning agents to life-saving pharmaceuticals, 1-chlorododecane continues to be a compound of significant industrial and scientific importance. A thorough understanding of its historical synthesis, modern production techniques, and diverse applications is crucial for researchers and developers seeking to harness its versatile chemical properties for future innovations.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-Chlorododecane Supplier & Manufacturer | Factory Price [histry-chem.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Chlorododecane CAS 112-52-7 - Chemical Supplier Unilong [unilongindustry.com]

- 5. 1-Chlorododecane | C12H25Cl | CID 8192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemview.epa.gov [chemview.epa.gov]

- 7. 1-Chlorododecane CAS#: 112-52-7 [m.chemicalbook.com]

- 8. What is 1-chlorododecane?_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Page loading... [wap.guidechem.com]

- 12. chembk.com [chembk.com]

- 13. 1-Chlorododecane MSDS/SDS | Supplier & Distributor [histry-chem.com]

The Enigmatic Presence of Long-Chain Chloroalkanes in Nature: A Technical Guide for Researchers

Abstract